Comparative Pharmaco-EEG Profile: Distinct Vigilance Enhancement vs. Piracetam
In a double-blind, placebo-controlled study in elderly subjects, Tenilsetam produced a significant increase in alpha activity and decrease in delta and fast beta activity in quantitative EEG, indicating improved vigilance. The reference drug Piracetam (3.2 g) exhibited 'partly similar though less pronounced alterations' [1]. Dose-efficacy calculations demonstrated that 75 mg and 150 mg Tenilsetam were superior to both placebo and the reference compound Piracetam [1].
| Evidence Dimension | Quantitative EEG (qEEG) Vigilance Enhancement |
|---|---|
| Target Compound Data | Tenilsetam (75 mg, 150 mg, 300 mg) increased alpha activity, decreased delta and fast beta activity; 75/150 mg doses superior to piracetam. |
| Comparator Or Baseline | Piracetam (3.2 g) produced similar but less pronounced qEEG changes; not superior to Tenilsetam at optimal doses. |
| Quantified Difference | Tenilsetam (75/150 mg) > Piracetam (3.2 g) in dose-efficacy comparison for qEEG vigilance improvement. |
| Conditions | Double-blind, placebo-controlled study in 10 elderly subjects (approx. 60s); single oral doses; EEG recordings at 0, 2, 4, 6, 8, 24 hr. |
Why This Matters
Demonstrates that Tenilsetam achieves a more potent and qualitatively distinct central nervous system activation profile compared to a standard nootropic at a fraction of the dose.
- [1] Saletu B, Grünberger J, Cepko H. Pharmacokinetic and ‐dynamic studies in elderlies with a potential antihypoxidotic/nootropic drug tenilsetam utilizing pharmaco‐EEG and psychometry. Drug Dev Res. 1986;9(2):95-113. doi:10.1002/ddr.430090203. View Source
